molecular formula C9H11FN2O4 B12336949 Uridine, 2',3'-didehydro-2',3'-dideoxy-5-fluoro-(9CI)

Uridine, 2',3'-didehydro-2',3'-dideoxy-5-fluoro-(9CI)

Cat. No.: B12336949
M. Wt: 230.19 g/mol
InChI Key: CABKDAQGRQCMFL-REJBHVJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- (9CI) is a nucleoside analog that has garnered significant interest in scientific research due to its unique chemical structure and potential therapeutic applications. This compound is a derivative of uridine, modified to include a fluorine atom and the removal of hydroxyl groups at the 2’ and 3’ positions, resulting in a didehydro-dideoxy configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The use of automated synthesis equipment and stringent quality control measures ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various uracil derivatives, reduced uridine analogs, and substituted nucleosides, each with potential biological activity .

Scientific Research Applications

Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- involves its incorporation into nucleic acids, where it disrupts DNA and RNA synthesis. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid metabolism, leading to inhibition of DNA polymerase and subsequent cell death. This compound targets pathways related to DNA synthesis and repair, making it effective in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- is unique due to its combination of didehydro-dideoxy configuration and fluorine substitution, which enhances its stability and biological activity compared to other nucleoside analogs. This makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H11FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-2,5-7,13H,3-4H2,(H,11,14,15)/t5-,6?,7+/m0/s1

InChI Key

CABKDAQGRQCMFL-REJBHVJUSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2C=C[C@H](O2)CO)F

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C=CC(O2)CO)F

Origin of Product

United States

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